molecular formula C13H16ClIO B1613933 7-Chloro-1-(2-iodophenyl)-1-oxoheptane CAS No. 898768-38-2

7-Chloro-1-(2-iodophenyl)-1-oxoheptane

Cat. No.: B1613933
CAS No.: 898768-38-2
M. Wt: 350.62 g/mol
InChI Key: XXIVSQIPRPOVEL-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Ketone Chemistry

Halogenated ketones are a cornerstone of synthetic organic chemistry, prized for their dual reactivity. chemrxiv.org The presence of a carbonyl group and a carbon-halogen bond creates two distinct electrophilic centers within the same molecule. thieme-connect.de This bifunctionality allows them to participate in a wide array of chemical transformations. thieme-connect.de α-Haloketones, where the halogen is adjacent to the carbonyl group, are particularly well-studied and serve as key precursors for the synthesis of numerous nitrogen, sulfur, and oxygen-containing heterocycles, many of which exhibit significant biological activity. echemi.comnih.gov

The reactivity of the carbon-halogen bond is enhanced by the inductive effect of the adjacent carbonyl group, making the α-carbon highly susceptible to nucleophilic attack. thieme-connect.de 7-Chloro-1-(2-iodophenyl)-1-oxoheptane, however, is an ω-halogenated ketone, where the halogen is located at the terminus of an alkyl chain. This spatial separation from the ketone group means the electronic effects are minimal, and the reactivity of the chloroalkyl chain is more akin to that of a standard alkyl halide, primarily undergoing nucleophilic substitution reactions.

Significance of ω-Halo Alkyl Aryl Ketones as Synthetic Intermediates

Aryl alkyl ketones are a class of organic compounds featuring a carbonyl group connected to both an aromatic ring and an alkyl chain. chemscene.com They are common intermediates in the production of pharmaceuticals and other fine chemicals. chemscene.com The introduction of a halogen at the terminal (ω) position of the alkyl chain, as seen in this compound, creates a highly useful synthetic intermediate.

This structural motif provides two independent reaction sites. The ω-haloalkyl chain serves as a versatile handle for introducing new functional groups via nucleophilic substitution or for constructing new ring systems through intramolecular cyclization. For instance, reaction with an appropriate nucleophile can lead to the formation of larger, more complex structures, while intramolecular reactions can generate valuable cyclic and bicyclic frameworks. nih.gov

Role of Organoiodine Moieties in Advanced Molecular Design

The presence of an iodine atom on the aromatic ring is a key feature for advanced molecular engineering. Aryl halides are fundamental building blocks in organic synthesis, largely due to their participation in transition-metal-catalyzed cross-coupling reactions. documentsdelivered.com Among the common aryl halides (iodides, bromides, chlorides), aryl iodides are the most reactive. The relative weakness of the carbon-iodine bond facilitates oxidative addition to transition metal centers, such as palladium(0), which is often the initial and rate-determining step in many catalytic cycles. mdpi.com

This high reactivity makes 2-iodoaryl ketones, like the title compound, excellent substrates for a variety of powerful bond-forming reactions, including the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. youtube.com These reactions allow for the precise installation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted aromatic compounds from a single, readily available precursor. chemrxiv.orgthieme-connect.de

Physicochemical Properties of this compound

The key physical and chemical properties of the compound are summarized in the interactive table below. This data is derived from chemical databases and predictive models. echemi.com

PropertyValue
CAS Number 898768-38-2
Molecular Formula C₁₃H₁₆ClIO
Molecular Weight 350.62 g/mol
Exact Mass 350.62
Density 1.479 g/cm³
Boiling Point 400.3°C at 760 mmHg
Flash Point 195.9°C
Refractive Index 1.565
Polar Surface Area 17.1 Ų
XLogP3 4.4

Table 1: Physicochemical data for this compound. Data sourced from chemical supplier databases. echemi.com

Detailed Research Findings and Synthetic Potential

While specific research articles focusing exclusively on this compound are not prevalent in the literature, its synthetic utility can be confidently predicted based on the known reactivity of its constituent functional groups. The molecule is best viewed as a versatile synthetic platform with two primary reactive axes: the ω-chloroheptanoyl chain and the 2-iodophenyl ketone core.

Reactivity of the ω-Chloroalkyl Chain

The terminal chlorine atom on the seven-carbon chain functions as a standard electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as azides, cyanides, amines, and thiols, to extend and elaborate the molecular structure.

More significantly, this chain is perfectly poised for intramolecular cyclization reactions. nih.govrsc.org Following a primary transformation on the iodo-substituted ring—for example, a Suzuki coupling to introduce a phenol (B47542) or an aniline (B41778) moiety—the newly installed nucleophile can react with the terminal chloride to form a medium-to-large heterocyclic ring fused to the benzene (B151609) ring. Such cyclization strategies are a powerful tool for the rapid construction of complex polycyclic systems that are of interest in medicinal chemistry and materials science.

Reactivity of the 2-Iodoaryl Ketone Moiety

The 2-iodophenyl group is the most synthetically versatile part of the molecule. It is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. youtube.com

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would replace the iodine atom with an aryl or vinyl group. This is one of the most flexible methods for creating C(sp²)-C(sp²) bonds.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper(I), would yield a 2-alkynylphenyl ketone. youtube.com This introduces a linear, rigid C(sp)-C(sp²) linkage, a common motif in functional materials.

Buchwald-Hartwig Amination: This reaction would form a C-N bond by coupling the aryl iodide with an amine (primary or secondary), leading to N-aryl ketones, which are important pharmacophores.

Heck Coupling: Reaction with an alkene under palladium catalysis would form a new C-C bond at the site of the iodine, yielding a styrenyl-type derivative. youtube.com

The ortho-relationship between the ketone and the iodine atom can also enable unique cascade reactions. After an initial cross-coupling, the newly introduced group could potentially interact with the ketone's carbonyl or its α-protons, leading to subsequent cyclization or rearrangement pathways in a single pot.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1-(2-iodophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClIO/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIVSQIPRPOVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642266
Record name 7-Chloro-1-(2-iodophenyl)heptan-1-one
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Molecular Weight

350.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-38-2
Record name 7-Chloro-1-(2-iodophenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(2-iodophenyl)heptan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Chloro 1 2 Iodophenyl 1 Oxoheptane

Direct Synthesis Approaches to the Core Structure

Direct synthesis methods aim to construct the 7-Chloro-1-(2-iodophenyl)-1-oxoheptane molecule by forming the key carbon-carbon bond between the aromatic ring and the heptanoyl chain in a single strategic step. These approaches typically involve the reaction of an organometallic phenyl reagent with an appropriate acylating agent or a Friedel-Crafts type acylation.

Grignard Reaction-Based Protocols for Aryl Ketone Formation

Grignard reactions are a cornerstone in the formation of carbon-carbon bonds, providing a robust method for synthesizing ketones from organomagnesium halides and acyl compounds. researchgate.net The synthesis of the target compound can be envisioned through the reaction of a Grignard reagent derived from 1-bromo-5-chloropentane (B104276) with an activated derivative of 2-iodobenzoic acid.

Patents describing the synthesis of structurally similar compounds, such as ethyl 7-chloro-2-oxoheptanoate, illustrate the feasibility of this approach. patsnap.comgoogle.comgoogle.com In these analogous preparations, 1-bromo-5-chloropentane is reacted with magnesium to form the corresponding Grignard reagent. patsnap.comgoogle.com This organometallic intermediate is then subjected to an addition reaction with an acylating agent like diethyl oxalate (B1200264) or ethyloxalyl monochloride to yield the final product. patsnap.comgoogle.comgoogle.com

A significant challenge in this synthesis is the potential for undesired Wurtz coupling, where the Grignard reagent reacts with another molecule of the starting halide. researchgate.net To mitigate this and other side reactions, process conditions are carefully controlled. For instance, some methods employ benzene-based solvents mixed with organic bases like tetrahydrofuran (B95107) (THF) to suppress side reactions and improve yield and purity. google.com Reaction temperatures are also critical and are often kept low (e.g., -50 to 50°C) during the Grignard formation and subsequent acylation steps. google.com

Table 1: Representative Conditions for Grignard-based Synthesis of Analogous Chloro-ketoesters

Parameter Condition Source
Starting Halide 1-bromo-5-chloropentane patsnap.comgoogle.comgoogle.com
Acylating Agent Diethyl oxalate or Ethyloxalyl monochloride patsnap.comgoogle.comgoogle.com
Solvent System Benzene-based solvent with organic base (e.g., THF) google.com

| Temperature | -50°C to 50°C | google.com |

Acylation Reactions with Substituted Phenyl Precursors

Acylation reactions provide another direct route to aryl ketones. organic-chemistry.org These can be broadly classified into Friedel-Crafts acylations and modern cross-coupling reactions.

The Friedel-Crafts acylation would involve the reaction of iodobenzene (B50100) with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst. While straightforward, this method can suffer from issues of regioselectivity, potentially yielding a mixture of ortho, meta, and para-substituted products.

More advanced and selective methods rely on transition-metal-catalyzed cross-coupling reactions . organic-chemistry.org These protocols offer high chemoselectivity for ketone synthesis. organic-chemistry.org For instance, a Negishi-type coupling catalyzed by an iron salt like FeCl₂ can smoothly acylate functionalized arylzinc halides with various acid chlorides to produce polyfunctionalized diaryl and aryl ketones. organic-chemistry.org Similarly, palladium-catalyzed Suzuki-Miyaura couplings of aryl boronic acids with acyl chlorides or anhydrides are effective for generating aryl ketones. organic-chemistry.org In the context of this compound, this would involve coupling an organometallic derivative of 2-iodobenzene (e.g., a boronic acid or an organozinc reagent) with 7-chloroheptanoyl chloride.

Strategies through Functional Group Interconversions and Analogous Syntheses

These strategies involve the synthesis of a precursor molecule, followed by chemical modifications to introduce the required functional groups. This can include developing general methods for ω-chloroalkyl aryl ketones or applying selective halogenation techniques.

Development of ω-Chloroalkyl Aryl Ketone Syntheses

Recent research has focused on novel methods for the direct synthesis of ω-chloroalkyl aryl ketones. mdpi.commdpi.com One such innovative approach is the oxidative C-C bond cleavage of tertiary cycloalkanols. mdpi.com

In a study by Hanazawa et al., a variety of ω-chloroalkyl aryl ketones were synthesized in moderate to excellent yields from unstrained tertiary cycloalkanols under metal-free and mild conditions. mdpi.com The key reagents are tetramethylammonium (B1211777) hypochlorite (B82951) (TMAOCl), which is easily prepared, and acetic acid (AcOH). mdpi.com The reaction proceeds effectively in a two-phase system without needing an additional phase-transfer reagent, as TMAOCl appears to serve this role as well. mdpi.com This method represents a direct and efficient pathway to the class of compounds to which this compound belongs. mdpi.commdpi.com

Table 2: Optimization of Oxidative C-C Bond Cleavage for ω-Chloroalkyl Aryl Ketone Synthesis mdpi.com

Entry Acid (equiv) TMAOCl (equiv) Yield (%)
1 35% HCl aq. (1.5) 1.5 47
2 H₂SO₄ (1.5) 1.5 43
3 p-TsOH·H₂O (1.5) 1.5 60
4 TFA (1.5) 1.5 66
5 AcOH (1.5) 1.5 70
6 AcOH (2.0) 1.5 78
7 AcOH (2.25) 1.5 75

Conditions: 1-(p-tolyl)cyclopentan-1-ol (0.5 mmol), CH₂Cl₂, room temperature, 1 h.

Selective α-Halogenation Techniques Applied to Ketones

The introduction of a halogen at the α-position of a ketone is a fundamental transformation in organic synthesis. wikipedia.orgnih.gov This reaction can be performed under acidic or basic conditions using elemental halogens (Cl₂, Br₂, I₂). wikipedia.orglibretexts.orglibretexts.org While the target compound has a chloro group at the ω-position (C7), the principles of selective halogenation are highly relevant for creating analogous structures, specifically α-halo ketones.

A process for preparing α-chloroalkyl aryl ketones involves the chlorination of alkyl aryl ketones with sulfuryl chloride (SO₂Cl₂) in the presence of an aliphatic alcohol. google.com This method was developed to overcome disadvantages of prior techniques and provides a useful route to these important synthetic intermediates. google.com The reaction is typically carried out in a solvent that dissolves the ketone but does not react with sulfuryl chloride, such as aromatic hydrocarbons. google.com

Under acidic conditions, the α-halogenation of ketones proceeds through a well-defined mechanism that allows for selective monohalogenation. libretexts.orgmasterorganicchemistry.comjove.comchemistrysteps.com This selectivity is a key advantage over base-catalyzed halogenation, which often leads to multiple halogen additions. libretexts.orgchemistrysteps.com

The acid-catalyzed mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step makes the α-hydrogens more acidic and accelerates the formation of the enol. masterorganicchemistry.comjove.com

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic halogen molecule (e.g., Br₂ or Cl₂). masterorganicchemistry.comjove.com This step forms the new carbon-halogen bond and results in a protonated α-halo ketone intermediate. libretexts.orgmasterorganicchemistry.com

Deprotonation: The protonated α-halo ketone is deprotonated, typically by the halide ion formed in the previous step or another base, to yield the final α-halogenated ketone product and regenerate the acid catalyst. libretexts.orgmasterorganicchemistry.com

A crucial feature of this mechanism is that the introduction of the first electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen. wikipedia.org This disfavors further protonation and subsequent enolization, slowing down the rate of a second halogenation and allowing the reaction to be stopped selectively at the monohalogenated stage. wikipedia.orgjove.comchemistrysteps.com

Organocatalytic Approaches to Asymmetric α-Haloketones

The synthesis of chiral α-haloketones is a important area of organic chemistry, as these compounds are valuable intermediates for a multitude of chemical transformations. libretexts.org Organocatalysis has emerged as a powerful tool for achieving the asymmetric α-halogenation of carbonyl compounds, offering an alternative to traditional metal-based catalysts. nih.gov These reactions utilize small organic molecules to induce enantioselectivity.

One prominent approach involves the use of proline and its derivatives as catalysts. acs.org For instance, L-proline can catalyze the α-amination of aldehydes with azodicarboxylate esters, which can be a precursor step to forming α-functionalized ketones. nih.gov The mechanism often involves the formation of a chiral enamine intermediate from the reaction of the ketone with the organocatalyst. This enamine then reacts with an electrophilic halogen source, with the chiral catalyst directing the approach of the halogen to one face of the enamine, thereby establishing the stereochemistry at the α-position. acs.orgpressbooks.pub

Cinchona alkaloid derivatives have also been successfully employed as organocatalysts for asymmetric halogenation reactions. libretexts.org These catalysts can facilitate novel asymmetric halogenation/semipinacol rearrangement reactions, leading to the formation of β-haloketones with high enantiomeric excess. libretexts.org While not directly forming α-haloketones, this demonstrates the utility of these catalysts in complex halogenation sequences.

A significant challenge in the organocatalytic α-tosyloxylation of ketones, a related transformation, has been achieving high enantioselectivities. masterorganicchemistry.com However, recent advancements using chiral iodine(III) reagents with enol esters have shown unprecedented levels of enantioselectivity, suggesting a different reaction mechanism compared to the direct use of ketones. masterorganicchemistry.com This highlights the ongoing development in the field to overcome existing limitations.

Interactive Table: Organocatalytic Approaches to Asymmetric Halogenation

Catalyst Type Substrate Key Feature Result
L-proline Aldehydes/Ketones Forms chiral enamine intermediate Asymmetric α-functionalization
Cinchona Alkaloids Allylic Alcohols Catalyzes tandem halogenation/rearrangement Chiral β-haloketones
Specific Methodologies for Iodination at the α-Position

Direct α-iodination of ketones is a fundamental transformation for producing key synthetic intermediates. Various methods have been developed to achieve this, ranging from the use of elemental iodine with promoters to more specialized iodinating agents.

One straightforward method involves the reaction of an enolizable ketone with elemental iodine under acidic conditions to generate the nucleophilic enol, which then reacts with the electrophilic iodine. nih.gov To improve efficiency and selectivity, various catalytic systems have been developed. For instance, copper(II) oxide can be used as a catalyst in combination with iodine under neutral conditions. In this system, CuO facilitates the formation of the reactive iodonium (B1229267) ion, neutralizes the hydrogen iodide byproduct, and reoxidizes iodide to molecular iodine. organic-chemistry.org Another approach employs N-F reagents like Selectfluor (F-TEDA-BF4) as a mediator for the iodination of aryl alkyl ketones with elemental iodine in methanol. organic-chemistry.org

For asymmetric synthesis, a direct enantioselective iodination of aldehydes has been achieved using N-iodosuccinimide (NIS) catalyzed by a chiral bifunctional amino alcohol, representing a significant advance in producing optically active α-iodoaldehydes. organic-chemistry.org Furthermore, visible-light-triggered radical-radical cross-coupling of N-alkenoxypyridinium salts with sodium iodide, stabilized by N-heterocyclic carbenes, provides a modern route to a variety of α-iodo ketones. organic-chemistry.org

A solid-state method has also been reported for the selective α-iodination of ketones and 1,3-dicarbonyl compounds using elemental iodine and Oxone as a catalyst, which proceeds rapidly with excellent yields by simple grinding in a mortar. researchgate.net

Interactive Table: Methodologies for α-Iodination of Ketones

Reagent/Catalyst Substrate Conditions Key Advantage
I₂ / Acid Enolizable Ketones Acidic Fundamental method
I₂ / CuO Aromatic Ketones Neutral Neutral conditions, catalytic
I₂ / Selectfluor Aryl Alkyl Ketones Methanol Mediated iodination
NIS / Chiral Amino Alcohol Aldehydes Catalytic Asymmetric synthesis
NaI / N-alkenoxypyridinium salts N/A Visible light Radical-based method

Carbonylative Cross-Coupling Strategies for Alkyl Aryl Ketones

The construction of the alkyl aryl ketone core of the target molecule can be efficiently achieved through carbonylative cross-coupling reactions. This powerful method involves the coupling of an aryl halide, an alkyl partner, and carbon monoxide, typically catalyzed by a palladium or nickel complex, forming two new carbon-carbon bonds in a single step. acs.org

Palladium-catalyzed carbonylative Suzuki-Miyaura cross-couplings are widely used, reacting aryl iodides with boronic acids under a carbon monoxide atmosphere. acs.org For sterically hindered substrates, such as those with ortho-disubstitution, specialized catalysts like PEPPSI-IPr have been shown to be highly effective where traditional phosphine-based catalysts may fail. acs.org These reactions can be carried out using a balloon of CO gas and cesium carbonate as the base. acs.org

Another variant is the carbonylative Negishi cross-coupling, which utilizes organozinc reagents as the coupling partner for aryl iodides. acs.org Nickel-catalyzed versions have also been developed, offering a way to synthesize a broad range of aryl-alkyl ketones from alkyl halides, aryl iodides, and molybdenum hexacarbonyl (Mo(CO)₆) as a solid CO source. nih.gov This approach is notable for its mild reaction conditions and excellent compatibility with various functional groups. nih.gov

Innovations in this area include the use of combined palladium/light reaction systems for the carbonylative coupling of alkyl iodides and arylboronic acids. researchgate.net This method likely proceeds through the formation of an acylpalladium species via the carbonylation of an alkyl radical. researchgate.net More recently, a palladium-catalyzed carbonylative coupling of aryl iodides with unactivated alkyl bromides has been developed, using formic acid as an in situ source of carbon monoxide. libretexts.orgacs.org This reaction employs a Mg/ZnCl₂ system to form intermediate alkylzinc reagents. libretexts.org

Interactive Table: Carbonylative Cross-Coupling Strategies

Catalyst System Aryl Partner Alkyl Partner CO Source Key Features
PEPPSI-IPr (Pd) Aryl Iodide Boronic Acid CO gas Effective for hindered substrates
Ni catalyst Aryl Iodide Alkyl Halide Mo(CO)₆ Mild conditions, solid CO source
Pd / Light Arylboronic Acid Alkyl Iodide CO gas Radical-based mechanism

Innovations in Sustainable and Efficient Synthetic Protocols

Continuous Flow Reactor Applications for Halogenation Reactions

Continuous flow chemistry has emerged as a powerful technology for conducting halogenation reactions in a safer, more efficient, and scalable manner compared to traditional batch processes. wikipedia.orgnih.gov The use of microreactors or flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic and fast reactions like halogenations. nih.gov

One of the key benefits of flow chemistry is enhanced safety. Hazardous and toxic reagents like elemental halogens (e.g., Br₂) or hydrogen halides can be generated and consumed in situ, minimizing operator exposure and the need to store large quantities of dangerous materials. wikipedia.org For example, a continuous flow procedure for the α-bromination of acetophenone (B1666503) using HBr and bromine in 1,4-dioxane (B91453) resulted in a 99% yield of the product with excellent selectivity, avoiding the formation of di-brominated or ring-brominated byproducts. nih.gov

Flow reactors also offer superior heat transfer capabilities, effectively dissipating the heat generated during exothermic reactions and preventing thermal runaways. This allows reactions to be performed under conditions that would be unsafe in a batch reactor. Cryo-flow reactors have been used for the α-fluorination of carbonyls at -60 °C, achieving high conversion where batch reactions were less efficient. wikipedia.org Furthermore, photochemical halogenations are significantly enhanced in flow reactors due to the uniform irradiation of the reaction mixture within the narrow capillary tubing. wikipedia.org

The development of multi-step continuous flow systems allows for the synthesis of complex molecules in an integrated fashion. For instance, chiral α-haloketones, which are key building blocks for certain pharmaceuticals, have been synthesized from N-protected amino acids in a multi-step flow process that includes the safe, on-demand generation and use of diazomethane. This process delivered the final product in high yield without racemization.

Deacylative Halogenation as a Strategic Functional Group Conversion

A novel and strategic approach to forming alkyl halides involves the deacylative halogenation of methyl ketones. acs.orgnih.gov This transformation serves as a powerful method for functional group interconversion, effectively using stable and readily available methyl ketones as surrogates for more labile alkyl halides. acs.org

The reaction is driven by the formation of a stable aromatic byproduct, 1,2,4-triazole. nih.gov The process begins with the condensation of a methyl ketone with N'-methylpicolinohydrazonamide (MPHA) to form a pre-aromatic intermediate. acs.orgnih.gov This intermediate then undergoes C-C bond cleavage to generate an alkyl radical. nih.gov This radical is subsequently trapped by a halogen atom-transfer (XAT) reagent to yield the desired alkyl halide. acs.orgnih.gov

This methodology has been successfully applied to the synthesis of alkyl chlorides, bromides, and iodides from a wide array of methyl ketones, demonstrating broad functional group tolerance. acs.org The reaction conditions are generally mild, and the process can be applied to complex molecules, including natural product derivatives and fluoro-containing substrates. acs.org For the more challenging deacylative iodination, a dual XAT strategy using TsCl and t-BuI was developed to achieve selective iodine transfer. nih.gov

This deacylative halogenation strategy is distinct from decarboxylative halogenation, which involves the removal of a carboxylic acid group. masterorganicchemistry.comlibretexts.org While decarboxylative halogenation of β-keto acids is a well-known method that proceeds through the loss of CO₂, deacylative halogenation directly converts a ketone's acetyl group into a halogen, offering a different and synthetically valuable disconnection. researchgate.netacs.org

Interactive Table: Deacylative Halogenation of Methyl Ketones

Reagent System Role Outcome
N'-methylpicolinohydrazonamide (MPHA) Forms pre-aromatic intermediate Enables C-C bond cleavage
Halogen Atom-Transfer (XAT) Reagent (e.g., TsCl, TsBr, t-BuI) Traps alkyl radical Forms the final alkyl halide product

Chemical Reactivity and Transformation Pathways of 7 Chloro 1 2 Iodophenyl 1 Oxoheptane

Reactivity of the Ketone Functionality

The ketone group, characterized by a carbonyl (C=O) center, is a cornerstone of the molecule's reactivity. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. The adjacent carbons (alpha-carbons) also exhibit unique reactivity due to the electron-withdrawing nature of the carbonyl group.

Nucleophilic addition is a fundamental reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. The general mechanism involves the attack of the nucleophile, leading to an intermediate that is then protonated.

The structure of 7-Chloro-1-(2-iodophenyl)-1-oxoheptane allows for a variety of nucleophilic addition reactions, leading to diverse products. The outcomes with common nucleophilic reagents are predictable based on established ketone chemistry.

Table 1: Predicted Products from Nucleophilic Addition Reactions

Reagent/NucleophilePredicted Product ClassSpecific Product Name
Sodium borohydride (B1222165) (NaBH₄)Secondary Alcohol7-Chloro-1-(2-iodophenyl)heptan-1-ol
Grignard Reagent (e.g., Methylmagnesium bromide, CH₃MgBr)Tertiary Alcohol7-Chloro-1-(2-iodophenyl)-1-methylheptan-1-ol
Organolithium Reagent (e.g., Phenyllithium, C₆H₅Li)Tertiary Alcohol7-Chloro-1-(2-iodophenyl)-1-phenylheptan-1-ol
Cyanide (e.g., HCN/KCN)Cyanohydrin7-Chloro-1-(2-iodophenyl)-1-hydroxyheptanenitrile
Alcohol (e.g., Methanol, CH₃OH) in acidKetal (via Hemiketal intermediate)7-Chloro-1-(2-iodophenyl)-1,1-dimethoxyheptane

The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form a resonance-stabilized intermediate known as an enolate. This enolate is a potent nucleophile and can participate in a range of substitution and condensation reactions. In the case of this compound, there is only one α-carbon with protons, the C2 position on the heptanoyl chain. Deprotonation at this site yields a single enolate, which can then react with various electrophiles.

Key enolate-mediated transformations include:

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This reaction forms a new carbon-carbon bond at the α-position.

Aldol (B89426) Condensation: The enolate can attack another carbonyl compound (an aldehyde or another ketone) in an aldol addition, forming a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone.

The Favorskii rearrangement is a characteristic reaction of α-halo ketones, which, in the presence of a base, rearrange to form carboxylic acid derivatives, often with a contraction of the carbon skeleton if the starting material is cyclic. wikipedia.org The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate after an enolate is formed on the side of the ketone away from the halogen. wikipedia.org

For this compound, a classic Favorskii rearrangement is not a primary reaction pathway. This is because the compound is not an α-halo ketone; the chlorine atom is located on the terminal C7 position, which is the ζ-carbon relative to the carbonyl group. A direct Favorskii rearrangement would require halogenation at the C2 position of the heptanoyl chain. If such an α-halogenated derivative were formed, it could then potentially undergo this rearrangement.

Reactivity of the Terminal Chloro Group

The primary alkyl chloride at the C7 position of the heptane (B126788) chain provides another major site for reactivity, primarily through nucleophilic substitution and elimination pathways.

The terminal chloro group is attached to a primary carbon. This structural feature strongly favors the SN2 (bimolecular nucleophilic substitution) pathway over the SN1 (unimolecular nucleophilic substitution) pathway.

SN2 Pathway: This mechanism involves a one-step process where a nucleophile attacks the carbon atom bearing the leaving group (chloride) from the backside, leading to an inversion of stereochemistry (though this is not relevant for the achiral C7). organic-chemistry.org The reaction rate depends on the concentration of both the substrate and the nucleophile. youtube.com The primary nature of the substrate minimizes steric hindrance, making it an excellent candidate for SN2 reactions with strong nucleophiles. youtube.com

SN1 Pathway: This pathway involves the formation of a carbocation intermediate after the leaving group departs. organic-chemistry.org Primary carbocations are highly unstable, making the SN1 mechanism extremely unfavorable for this substrate. youtube.com Polar protic solvents can favor SN1 reactions, but the high energy of the primary carbocation remains a significant barrier. youtube.com

Table 2: Predicted Products from SN2 Reactions at the Terminal Chloro Group

NucleophileReagent ExampleProduct ClassSpecific Product Name
HydroxideSodium Hydroxide (NaOH)Primary Alcohol7-Hydroxy-1-(2-iodophenyl)-1-oxoheptane
CyanideSodium Cyanide (NaCN)Nitrile8-(2-Iodophenyl)-8-oxooctanenitrile
AzideSodium Azide (NaN₃)Azide7-Azido-1-(2-iodophenyl)-1-oxoheptane
IodideSodium Iodide (NaI)Alkyl Iodide7-Iodo-1-(2-iodophenyl)-1-oxoheptane
ThiocyanateSodium Thiocyanate (NaSCN)Thiocyanate7-Thiocyanato-1-(2-iodophenyl)-1-oxoheptane

Elimination reactions compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. The most likely pathway is the E2 (bimolecular elimination) mechanism.

E2 Pathway: This is a concerted, one-step reaction where a base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while the leaving group departs simultaneously, forming a double bond. For this compound, a strong base like potassium tert-butoxide would abstract a proton from C6, leading to the expulsion of the chloride from C7. This would result in the formation of a terminal alkene.

E1 Pathway: This pathway, like SN1, proceeds through a carbocation intermediate and is therefore highly disfavored for this primary alkyl chloride.

The sole product expected from an E2 elimination of this compound is 1-(2-iodophenyl)hept-6-en-1-one.

Reactivity of the 2-Iodophenyl Moiety

The 2-iodophenyl group within the this compound molecule is a key center for a variety of chemical transformations. The presence of the carbon-iodine bond, which is relatively weak and polarizable, alongside the ketone functionality, allows for a diverse range of reactions. This section explores the reactivity of this moiety, focusing on palladium-catalyzed cross-coupling reactions, the formation and subsequent reactions of organometallic intermediates, radical cyclization processes, and its involvement in hypervalent iodine chemistry.

Cross-Coupling Reactions (e.g., Palladium-catalyzed C-C, C-N, C-O bond formations)

The 2-iodophenyl moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, a powerful class of reactions for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. unistra.frnobelprize.org Aryl iodides are highly reactive partners in these transformations due to the relatively low bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. unistra.fr

C-C Bond Formation:

Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings are extensively used to form new C-C bonds with the 2-iodophenyl group. unistra.frnobelprize.org In a typical Suzuki reaction, the 2-iodophenyl ketone would react with an organoboron compound in the presence of a palladium catalyst and a base. nobelprize.org Similarly, the Stille reaction utilizes organotin reagents, and the Negishi reaction employs organozinc compounds. unistra.frnobelprize.orgnih.gov These reactions are highly valued for their ability to create complex molecular architectures from readily available starting materials. unistra.fr For instance, the coupling of an aryl iodide with an organoindium compound in the presence of a palladium catalyst can proceed with high yields and chemoselectivity. organic-chemistry.org The synthesis of various biaryl ketones has been achieved through palladium-catalyzed carbonylative cross-coupling of aryl iodides with triarylbismuths. organic-chemistry.org Furthermore, a one-pot palladium-catalyzed synthesis allows for the creation of diarylmethanones using acetophenone (B1666503) and aryl bromides. researchgate.net

C-N Bond Formation:

The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for the formation of C-N bonds. uwindsor.canih.gov This reaction enables the coupling of the 2-iodophenyl moiety with a wide range of amines, including primary and secondary amines, anilines, and even amides. nih.govberkeley.edu The choice of ligand on the palladium catalyst is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the reductive elimination step and enhance catalytic activity. uwindsor.camit.edu These reactions typically proceed under mild conditions and tolerate a variety of functional groups. uwindsor.ca

C-O Bond Formation:

Palladium catalysis also facilitates the formation of C-O bonds, leading to the synthesis of diaryl ethers. mit.eduresearchgate.net The coupling of the 2-iodophenyl group with alcohols or phenols, often in the presence of a suitable palladium catalyst and a base, provides a direct route to these valuable compounds. researchgate.net Similar to C-N coupling, the development of specialized ligand systems has been instrumental in expanding the scope and efficiency of these etherification reactions. mit.eduresearchgate.net

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

Coupling ReactionCoupling PartnerBond FormedCatalyst System (Typical)Key Features
Suzuki Coupling Organoboron Reagents (e.g., boronic acids)C-CPd(0) catalyst, BaseMild conditions, high functional group tolerance. nobelprize.org
Stille Coupling Organotin ReagentsC-CPd(0) catalystTolerant of a wide range of functional groups. unistra.fr
Negishi Coupling Organozinc ReagentsC-CPd(0) or Ni(0) catalystHigh reactivity and selectivity. nobelprize.orgnih.gov
Buchwald-Hartwig Amination Amines, AmidesC-NPd catalyst, Bulky phosphine ligand, BaseWide substrate scope, applicable to complex molecules. uwindsor.canih.gov
C-O Coupling Alcohols, PhenolsC-OPd catalyst, Ligand, BaseForms diaryl ethers, intramolecular versions for heterocycle synthesis. mit.eduresearchgate.net

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard reagents, Arylzinc compounds)

The carbon-iodine bond of the 2-iodophenyl moiety can be readily converted into a more reactive carbon-metal bond, generating organometallic intermediates such as Grignard reagents and arylzinc compounds. libretexts.orgmsu.edu These intermediates are powerful nucleophiles and participate in a wide array of subsequent reactions.

Grignard Reagents:

The reaction of this compound with magnesium metal would lead to the formation of the corresponding Grignard reagent, 2-(7-chloroheptanoyl)phenylmagnesium iodide. masterorganicchemistry.comlibretexts.org However, the presence of the ketone carbonyl group within the same molecule presents a challenge, as Grignard reagents readily add to ketones. organic-chemistry.org This intramolecular reactivity would likely lead to cyclization or oligomerization. To utilize the Grignard reagent for intermolecular reactions, protection of the ketone functionality would be necessary prior to the reaction with magnesium. Once formed and assuming the ketone is protected, this Grignard reagent can react with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org

Arylzinc Compounds:

Arylzinc reagents can be prepared from aryl iodides through an iodine-zinc exchange reaction or by direct insertion of zinc metal. acs.orgresearchgate.net These reagents are generally less reactive and more chemoselective than their Grignard counterparts, which can be advantageous in the presence of sensitive functional groups like the ketone in this compound. nih.gov The use of activating agents like lithium chloride can facilitate the direct insertion of zinc into the aryl iodide bond. acs.org Arylzinc compounds are valuable intermediates in organic synthesis, particularly in Negishi cross-coupling reactions and for additions to carbonyl compounds. researchgate.netnih.gov

Interactive Data Table: Reactivity of Organometallic Intermediates

Organometallic ReagentMethod of Formation from Aryl IodideGeneral ReactivityExample Reaction
Grignard Reagent (R-MgI) Reaction with Magnesium metalStrong nucleophile and strong base. masterorganicchemistry.comAddition to a ketone to form a tertiary alcohol. libretexts.orgorganic-chemistry.org
Arylzinc Reagent (R-ZnI) Iodine-zinc exchange or direct insertion of Zinc. acs.orgresearchgate.netMilder nucleophile, more chemoselective than Grignard reagents. nih.govNegishi cross-coupling with an aryl halide. researchgate.net

Participation in Hypervalent Iodine Chemistry Contexts

The iodine atom in the 2-iodophenyl group can be oxidized to higher valence states, typically +3 (iodinane) or +5 (iodane), to form hypervalent iodine compounds. wikipedia.orgacs.org These reagents are valuable as oxidizing agents and for their ability to facilitate a variety of organic transformations. acs.orgorganic-chemistry.org

The oxidation of this compound could, in principle, lead to the corresponding iodoso- or iodyl- compound. For example, oxidation with reagents like peracetic acid or dimethyldioxirane (B1199080) can convert aryl iodides to hypervalent iodine species. organic-chemistry.orgtcichemicals.com These hypervalent iodine compounds can then participate in a range of reactions, including the oxidation of alcohols and sulfides, and can act as precursors for other reactive intermediates. organic-chemistry.orgprinceton.edu

The reactivity of hypervalent iodine compounds is often characterized by ligand exchange and reductive elimination, processes that are analogous to those observed in transition metal chemistry. acs.orgnsf.gov The high stability of the resulting aryl iodide after the transfer of an electrophilic group is a significant thermodynamic driving force for these reactions. nih.gov While the direct application to this compound is not extensively documented, the principles of hypervalent iodine chemistry suggest that this compound could serve as a precursor to a variety of useful hypervalent iodine reagents. wikipedia.orgprinceton.edu

Mechanistic Investigations of Reactions Involving 7 Chloro 1 2 Iodophenyl 1 Oxoheptane

Mechanistic Studies of Alpha-Halogenation Reactions in Ketones

The ketone functional group in 7-Chloro-1-(2-iodophenyl)-1-oxoheptane has alpha-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group), making it susceptible to alpha-halogenation. This reaction can proceed under either acidic or basic conditions, each with a distinct mechanism.

Role of Enol Intermediates in Acid-Catalyzed Processes

In an acid-catalyzed alpha-halogenation, the reaction proceeds through an enol intermediate. libretexts.orgpressbooks.pubyoutube.com The mechanism involves the initial protonation of the carbonyl oxygen, which increases the acidity of the alpha-hydrogens. youtube.com A weak base, such as the solvent or the conjugate base of the acid catalyst, then removes an alpha-proton to form a nucleophilic enol. libretexts.orgmasterorganicchemistry.com This enol intermediate then attacks a halogen molecule (e.g., Cl₂, Br₂, I₂), leading to the formation of the alpha-halogenated ketone and regeneration of the acid catalyst. libretexts.org For an unsymmetrical ketone, the regioselectivity of halogenation is often determined by the stability of the enol intermediate, with the more substituted enol typically being thermodynamically favored. masterorganicchemistry.com

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies of acid-catalyzed alpha-halogenation of ketones have been instrumental in elucidating this mechanism. The rate of this reaction is typically found to be first-order in the ketone and first-order in the acid catalyst, but zero-order with respect to the halogen concentration. youtube.com This indicates that the halogen is not involved in the rate-determining step of the reaction. youtube.com The rate-limiting step is the formation of the enol intermediate. libretexts.org This is further supported by deuterium (B1214612) exchange studies, where the rate of incorporation of deuterium at the alpha-position is found to be the same as the rate of halogenation, suggesting a common rate-determining step for both processes. libretexts.org

Mechanistic Aspects of Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide and alkyl chloride functionalities in this compound make it a potential substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Oxidative Addition and Reductive Elimination Pathways

A common catalytic cycle for cross-coupling reactions, particularly those catalyzed by palladium, involves a sequence of oxidative addition, transmetalation, and reductive elimination. mit.edu The cycle typically begins with the oxidative addition of an organic halide (like the aryl iodide in the target molecule) to a low-valent transition metal center (e.g., Pd(0)), which increases the oxidation state of the metal. mit.edu This is followed by transmetalation, where another organic group is transferred to the metal center from an organometallic reagent. The final step is reductive elimination, where the two organic groups on the metal center couple and are expelled as the final product, regenerating the low-valent metal catalyst. mit.edu

Elucidation of Catalyst and Ligand Effects

The efficiency and selectivity of transition metal-catalyzed cross-coupling reactions are highly dependent on the choice of the metal catalyst and the ligands coordinated to it. Ligands can influence the steric and electronic properties of the metal center, thereby affecting the rates of the individual steps in the catalytic cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps in palladium-catalyzed reactions. mit.edu The choice of metal is also critical; for example, nickel catalysts are often effective for coupling reactions involving less reactive alkyl halides.

Mechanistic Insights into Nucleophilic Substitutions at Halogenated Carbon Centers

The primary alkyl chloride at the end of the heptanoyl chain in this compound provides a site for nucleophilic substitution reactions.

Nucleophilic substitution at a primary alkyl halide typically proceeds via an S(_N)2 (substitution nucleophilic bimolecular) mechanism. This is a one-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (the chloride ion) departs. The reaction proceeds through a single transition state where the carbon atom is pentacoordinate. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center is a major factor influencing the rate of S(_N)2 reactions; primary halides, being the least sterically hindered, are the most reactive towards this mechanism.

Concluding Remarks

While the fundamental principles of organic chemistry allow for a theoretical discussion of the potential reactivity of this compound, the absence of specific experimental data in the accessible scientific literature prevents a detailed and accurate analysis as requested. Further research would be required to elucidate the precise mechanistic pathways and reaction outcomes for this particular compound.

Based on the conducted research, no specific mechanistic investigations detailing the role of Hydrogen Atom Transfer (HAT) and radical intermediates in transformations involving This compound could be located in the available resources.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the outline for the specified section. Scientific literature accessible through the search did not yield studies focused on the HAT mechanisms or radical-mediated reactions of this particular compound.

Strategic Applications of 7 Chloro 1 2 Iodophenyl 1 Oxoheptane in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Architectures

In chemical synthesis, the term "building block" refers to organic molecules with specific functional groups that serve as the basic components for assembling larger, more complex molecular architectures. 7-Chloro-1-(2-iodophenyl)-1-oxoheptane exemplifies such a building block, providing chemists with a pre-functionalized substrate ready for incorporation into sophisticated synthetic pathways. bldpharm.com

The true versatility of this compound lies in the orthogonal reactivity of its functional groups. The aryl iodide is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the phenyl ring. Simultaneously, the ketone can undergo a wide array of transformations, including reduction to an alcohol, reductive amination to an amine, or reaction with various nucleophiles. The chloroalkyl chain offers a site for nucleophilic substitution, enabling the introduction of additional functional groups or linkage to other molecular fragments. This multi-faceted reactivity allows for sequential and controlled modifications, streamlining the synthesis of complex target molecules.

Precursor for the Construction of Diverse Heterocyclic Systems

The strategic placement of the iodo and ketone functionalities on the aromatic ring makes this compound a potent precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and materials. nih.govnih.gov

Synthesis of Nitrogen-, Sulfur-, and Oxygen-Containing Heterocycles

The structure of this compound is well-suited for intramolecular cyclization reactions to form a variety of heterocycles.

Nitrogen-Containing Heterocycles: Through chemical manipulation, the ketone can be converted into a nitrogen-containing group. For instance, reductive amination would yield an amine. This new functionality can then act as an intramolecular nucleophile, attacking the carbon bearing the iodine in a palladium- or copper-catalyzed C-N bond formation (Buchwald-Hartwig amination), leading to the formation of nitrogen-containing ring systems. Many prescribed drugs feature nitrogen heterocycles as their core scaffold. nih.gov

Oxygen-Containing Heterocycles: Reduction of the ketone to a secondary alcohol creates a precursor for oxygen-containing heterocycles. An intramolecular Ullmann condensation or Buchwald-Hartwig etherification could then be employed to form a C-O bond between the alcohol and the iodo-substituted carbon, yielding fused cyclic ethers.

Sulfur-Containing Heterocycles: Similarly, conversion of the ketone to a thiol (via its alcohol, for example) would furnish a precursor for sulfur-containing heterocycles through analogous intramolecular C-S coupling strategies.

Application in Indole and Carbazole (B46965) Synthesis via Functionalization

The synthesis of carbazoles, a prominent nitrogen-containing heterocycle in medicinal chemistry and materials science, often relies on the cyclization of biphenylamine derivatives. beilstein-journals.org The compound this compound serves as an ideal starting point for such strategies.

A plausible pathway involves the transformation of the ketone into an aniline (B41778) derivative. This could be achieved through a coupling reaction or by converting the ketone to an amine and then performing an N-arylation. The resulting intermediate, which contains an N-H bond and the ortho-iodo group, is primed for an intramolecular palladium-catalyzed cyclization. This reaction directly forges the central five-membered ring of the carbazole core. This approach avoids harsher traditional methods and allows for the synthesis of highly functionalized carbazoles. beilstein-journals.org

Integration into Tandem and Multicomponent Reaction Sequences

The distinct reactive sites on this compound make it an excellent candidate for tandem or multicomponent reactions, where multiple chemical bonds are formed in a single operation. This approach enhances synthetic efficiency by reducing the number of separate purification steps.

Benzyne-Mediated Multicomponent Functionalizations

The ortho-iodophenyl moiety is a classic precursor to benzyne (B1209423), a highly reactive and synthetically valuable intermediate. Treatment of this compound with a strong base (like LDA) or its conversion to an ortho-silylaryl triflate followed by fluoride (B91410) treatment can generate the corresponding benzyne.

This in-situ generated benzyne can be trapped by a variety of nucleophiles and dienes in multicomponent reaction cascades. For example, in the presence of a nucleophile and a third component, the benzyne can undergo a sequence of reactions to rapidly build molecular complexity. This allows for the construction of densely functionalized aromatic systems in a single pot, where the heptanoyl chain remains as a substituent for further modification.

Utility in Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of a synthesis. nih.govrsc.org This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

The compound this compound can be used in LSF in two main ways:

As a fragment to be introduced: A complex molecule with a nucleophilic handle could be reacted with the ketone or the alkyl chloride of the title compound, thereby installing the "(2-iodophenyl)-1-oxoheptane" moiety. The iodine atom then serves as a versatile point for further diversification via cross-coupling reactions. nih.gov

As a scaffold to be modified: If the core of a target molecule is built using this compound, the terminal chloride on the alkyl chain provides a handle for late-stage modifications. nih.gov This allows chemists to introduce polar groups, linkers for conjugation, or other functionalities to fine-tune the properties of the final compound without altering the core structure. The introduction of a chlorine atom can block metabolic sites and increase membrane permeability, potentially improving a molecule's drug-like properties. nih.gov

Computational and Theoretical Studies of 7 Chloro 1 2 Iodophenyl 1 Oxoheptane

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of halogenated ketones. gist.ac.krnih.gov These methods provide detailed information about the electronic structure of a molecule, which governs its chemical behavior.

For 7-Chloro-1-(2-iodophenyl)-1-oxoheptane, DFT calculations can map out the distribution of electron density and identify the most reactive sites. The carbonyl carbon is inherently electrophilic, while the oxygen atom is nucleophilic. The presence of two different halogen atoms—iodine on the aromatic ring and chlorine on the alkyl chain—introduces significant electronic effects. scielo.br DFT calculations can quantify the impact of these halogens on the reactivity of the ketone and the aromatic ring. For instance, the substitution of halogens can stabilize the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the electrophilicity of the molecule. nih.gov

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and LUMO, help in predicting how the molecule will interact with other reagents. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties from DFT Calculations This table presents hypothetical data based on typical DFT calculation results for similar halogenated ketones.

Calculated PropertyPredicted ValueSignificance for Reactivity
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.8 eVIndicates the molecule's ability to accept electrons; lower values suggest higher electrophilicity. nih.gov
HOMO-LUMO Gap4.7 eVA measure of chemical stability and reactivity. nih.gov
Dipole Moment3.2 DInfluences solubility and intermolecular interactions.
Mulliken Charge on Carbonyl C+0.45 eQuantifies the electrophilic nature of the carbonyl carbon, a primary site for nucleophilic attack. libretexts.org
Mulliken Charge on Carbonyl O-0.50 eQuantifies the nucleophilic nature of the carbonyl oxygen.

These calculations are crucial for predicting the selectivity of reactions. For example, in a potential nucleophilic attack, DFT can help determine whether the reaction is more likely to occur at the carbonyl carbon or via substitution on the alkyl chain or aromatic ring.

Conformational Analysis and Rotational Isomerism of Halogenated Ketones

The three-dimensional structure of this compound is not static. The molecule possesses several single bonds around which rotation can occur, leading to different spatial arrangements known as conformations or rotational isomers (rotamers). The heptanoyl chain, in particular, is flexible, while rotation around the bond connecting the carbonyl group to the iodophenyl ring is also significant.

Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers between them. This is vital as the reactivity and biological activity of a molecule can depend heavily on its preferred conformation. For halogenated ketones, steric hindrance and electronic interactions involving the halogen atoms play a key role in determining conformational preferences. The large iodine atom ortho to the carbonyl group will create significant steric constraints, influencing the dihedral angle between the phenyl ring and the carbonyl plane. acs.org Similarly, the chlorine atom at the end of the alkyl chain will influence the chain's folding.

Computational studies can model the potential energy surface of the molecule as a function of key dihedral angles. The results can reveal the most populated conformations at a given temperature.

Table 2: Calculated Rotational Barriers and Stable Conformers This table presents hypothetical data illustrating the type of information obtained from conformational analysis.

Rotational BondDihedral Angle(s) of Stable Conformer(s)Energy Barrier (kcal/mol)Implication
Phenyl-Carbonyl~45°, ~135°4.5The bulky iodine atom prevents a planar conformation, affecting conjugation.
Carbonyl-CH2~180° (anti-periplanar)2.8The alkyl chain prefers an extended conformation to minimize steric clash.
C5-C6 of heptane (B126788) chain~60° (gauche), ~180° (anti)1.2Multiple low-energy conformers are possible for the flexible alkyl chain.

Investigation of Intermolecular Interactions: Halogen Bonding with Ketones

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). nih.gov This is counterintuitive to the traditional view of halogens as purely electronegative. The phenomenon arises from an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-X bond. nih.gov

In this compound, the iodine atom is a particularly strong halogen bond donor. Computational studies can model and quantify the strength of potential halogen bonds between this iodine and a Lewis base, such as the carbonyl oxygen of another molecule or a solvent molecule. mdpi.com The carbonyl oxygen of the ketone itself can also act as a halogen bond acceptor. mdpi.com These interactions can be critical in crystal packing, molecular recognition, and directing the assembly of supramolecular structures. mdpi.com

Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM), can analyze the electron density topology to characterize the nature and strength of these weak interactions.

Table 3: Predicted Halogen Bond Properties This table shows illustrative data for a hypothetical halogen bond between the iodine of the title compound and a generic Lewis base (e.g., pyridine).

InteractionInteraction Distance (Å)Interaction Energy (kcal/mol)Key Features
C-I···N (Pyridine)2.80-5.2Highly directional interaction, crucial for crystal engineering. nih.gov
C-I···O (Carbonyl)3.10-3.5Can lead to self-assembly and dimer formation in the solid state or concentrated solutions.
C-Cl···O (Carbonyl)3.25-1.8Chlorine is a weaker halogen bond donor than iodine.

Prediction of Regioselectivity and Electronic Effects in Functionalization Reactions

Functionalization reactions on a molecule with multiple potential reaction sites, like this compound, raise questions of regioselectivity. Computational chemistry is a powerful tool for predicting the most likely site of reaction. The molecule offers several reactive centers: the carbonyl group, the α-hydrogens, the aromatic ring, and the carbon bearing the chlorine atom.

The electronic effects of the iodo and chloro substituents are key to determining regioselectivity. The iodine atom is electron-withdrawing via induction but can be weakly donating through resonance, influencing the reactivity of the aromatic ring towards electrophilic substitution. The chlorine atom is a strong electron-withdrawing group, which acidifies the protons on the adjacent carbons, though in this case, it is at the terminal end of a long alkyl chain, so its influence on the α-protons of the ketone is minimal.

Computational modeling can predict the regioselectivity of, for example, an enolate formation. In unsymmetrical ketones, base-catalyzed halogenation tends to occur at the less substituted α-carbon, whereas acid-catalyzed halogenation favors the more substituted side. wikipedia.orglibretexts.org For this compound, the α-carbon adjacent to the phenyl ring is sterically hindered and electronically different from the α-carbon on the methylene (B1212753) side. Calculations of enol/enolate stability and reaction barriers can predict which α-position is more susceptible to deprotonation and subsequent reaction. libretexts.org

Table 4: Calculated Parameters for Predicting Regioselectivity This table provides illustrative values used to predict the outcome of reactions at different sites.

Reaction SiteCalculated ParameterPredicted ValueImplication for Regioselectivity
α-CH2 (Methylene)pKa of α-proton~19.5The kinetically favored site for deprotonation in base-catalyzed reactions. wikipedia.org
Aromatic Ring (C4-H)Fukui Function (f+)0.15Predicts susceptibility to nucleophilic aromatic substitution.
Aromatic Ring (C6-H)Fukui Function (f-)0.20Predicts susceptibility to electrophilic aromatic substitution, likely para to the iodo group.
C7-ClC-Cl Bond Dissociation Energy80 kcal/molHigh energy suggests this bond is relatively stable to cleavage.

Elucidation of Reaction Mechanisms via Advanced Computational Modeling

Beyond predicting outcomes, computational modeling can elucidate the detailed step-by-step pathways of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed mechanism can be constructed. This allows chemists to understand the feasibility of a reaction pathway and identify the rate-determining step. frontiersin.org

For this compound, one could model various transformations. For example, the mechanism of its reduction, oxidation, or substitution reactions can be explored. nih.govacs.org Computational studies on the α-functionalization of ketones have shown that reactions can proceed through different intermediates, such as O-bound or C-bound species, and modeling can determine the more likely pathway. frontiersin.org

For instance, in a hypothetical α-acetoxylation reaction, DFT calculations could compare a sigmatropic rearrangement mechanism with an SN2 substitution mechanism. frontiersin.org By computing the free energy barriers for each pathway, the operating mechanism can be predicted with a high degree of confidence. frontiersin.org These mechanistic insights are fundamental for optimizing reaction conditions and designing new, more efficient synthetic routes.

Future Research Trajectories for 7 Chloro 1 2 Iodophenyl 1 Oxoheptane

Development of Novel Enantioselective Synthetic Routes

Currently, there are no published methods for the enantioselective synthesis of 7-Chloro-1-(2-iodophenyl)-1-oxoheptane. The development of such routes would be a critical first step to explore its potential in chiral applications, for instance as a building block for pharmaceuticals or as a chiral ligand. Future research would need to focus on establishing stereocenters, likely at the carbon bearing the carbonyl group or elsewhere in the heptane (B126788) chain, through methods such as asymmetric catalysis.

Diversification of Functionalization Strategies to Access Underexplored Architectures

The molecular architecture of this compound presents several opportunities for functionalization. The aryl iodide moiety is a prime candidate for cross-coupling reactions, which could be used to introduce a wide variety of substituents and build molecular complexity. The terminal chloro group could be displaced by various nucleophiles to introduce new functional groups. The ketone itself can undergo a range of classical transformations. Systematic exploration of these functionalization strategies would be necessary to create a library of derivatives for screening in various applications.

Advanced Mechanistic Characterization and Computational Validation of Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing reaction conditions and predicting outcomes. Future research would involve detailed kinetic studies and the use of computational chemistry to model reaction pathways and transition states. This would provide valuable insights into the reactivity of the molecule and guide the development of more efficient and selective chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-chloro-1-(2-iodophenyl)-1-oxoheptane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a 2-iodophenyl precursor with a chlorinated heptanone derivative. Palladium or copper catalysts (e.g., Pd(PPh₃)₄ or CuI) in solvents like toluene or dichloromethane are critical for facilitating cross-coupling reactions. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) improve yields by minimizing oxidative side reactions . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%).

Q. How can NMR and X-ray crystallography characterize the structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ketone carbonyl (δ ~200–210 ppm in ¹³C), aromatic protons (δ 7.2–8.1 ppm for iodophenyl), and aliphatic chain protons (δ 1.2–2.8 ppm). DEPT-135 helps distinguish CH₃/CH₂ groups .
  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., iodine’s ortho placement). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELX refinement are standard .

Q. What are the dominant reactivity patterns of the ketone and halogen substituents in this compound?

  • Methodological Answer :

  • Ketone : Undergoes nucleophilic addition (e.g., Grignard reagents) or reduction (NaBH₄ in MeOH yields secondary alcohol).
  • Iodine : Participates in Ullmann or Suzuki-Miyaura couplings for aryl-aryl bond formation. Chlorine at C7 may undergo SN2 displacement with strong nucleophiles (e.g., KCN in DMF) .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the compound’s stability and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/octanol) model lipid membrane permeability or protein binding. Software like Gaussian 16 or GROMACS is used, with force fields (OPLS-AA) parameterized for halogens .

Q. What experimental strategies resolve contradictions in SAR studies for halogenated ketones?

  • Methodological Answer : Contradictions often arise from variable halogen electronegativity (I vs. Cl) or steric effects. Strategies:

  • Systematic substitution : Compare analogs (e.g., 2-bromo vs. 2-iodo derivatives) in bioassays.
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity .
  • Crystallographic data : Correlate binding modes with biological activity (e.g., iodine’s role in π-stacking) .

Q. How to design stability studies for hygroscopic or light-sensitive derivatives of this compound?

  • Methodological Answer :

  • Hygroscopicity : Store under argon in sealed vials with molecular sieves. Monitor water content via Karl Fischer titration.
  • Light sensitivity : Conduct accelerated degradation studies under UV/visible light (ICH Q1B guidelines). Use amber glassware and LC-MS to track photodegradants (e.g., dehalogenation products) .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

  • Methodological Answer : Chiral resolution via chiral HPLC (Chiralpak IA/IB columns) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts for epoxidation) faces scalability issues. Continuous flow reactors improve mixing and thermal control for chiral intermediates. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1-(2-iodophenyl)-1-oxoheptane
Reactant of Route 2
Reactant of Route 2
7-Chloro-1-(2-iodophenyl)-1-oxoheptane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.